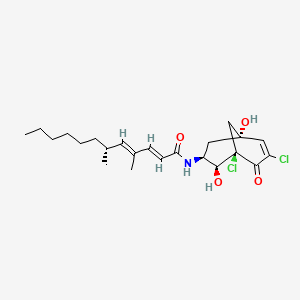
Gymnastatin R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gymnastatin R is a natural product found in Gymnascella and Halichondria japonica with data available.
Scientific Research Applications
Growth Inhibitory Effects
Gymnastatin R, along with other metabolites like gymnastatins Q and dankastatins A and B, has been identified from the mycelial MeOH extract of a fungal strain of Gymnascella dankaliensis separated from a Halichondria sponge. These metabolites have demonstrated growth inhibitory effects against the P388 cancer cell line. Specifically, gymnastatin Q also exhibited appreciable growth inhibition against breast (BSY-1) and stomach (MKN7) human cancer cell lines, hinting at the potential anti-cancer properties of these compounds (Amagata et al., 2008).
Isolation and Synthesis for Bioactivity
In a separate study, gymnastatin N from the fungus Arachniotus punctatus was isolated through bioassay-guided fractionation. This process was initiated due to the activity of the extract against POLO-like kinase 1 (Plk1), a notable anti-cancer target. The study led to the isolation of gymnastatin N and the known compound aranorosinol A. Subsequent structure-activity relationship (SAR) studies suggested that specific moieties of the compound might be responsible for its bioactivity (Phoon et al., 2004).
Cytostatic Metabolites and Structural Insights
Another study focused on gymnastatins F-H and gymnamide isolated from the same Halichondria sponge-derived fungus. These compounds, particularly gymnastatins F and G, have a unique bicyclo[3.3.1]nonane ring and were found to exhibit potent growth inhibition against the P388 cancer cell line. The structural details of these compounds, established through spectroscopic analyses and synthesis, provide valuable insights into their cytostatic nature (Amagata et al., 2006).
properties
Molecular Formula |
C23H33Cl2NO4 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2E,4E,6R)-N-[(1R,2S,3S,5R)-1,7-dichloro-2,5-dihydroxy-8-oxo-3-bicyclo[3.3.1]non-6-enyl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C23H33Cl2NO4/c1-4-5-6-7-8-15(2)11-16(3)9-10-19(27)26-18-13-22(30)12-17(24)20(28)23(25,14-22)21(18)29/h9-12,15,18,21,29-30H,4-8,13-14H2,1-3H3,(H,26,27)/b10-9+,16-11+/t15-,18+,21+,22-,23+/m1/s1 |
InChI Key |
WDCSNVYLZCMUNB-WFXSWVRYSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1C[C@]2(C[C@@]([C@H]1O)(C(=O)C(=C2)Cl)Cl)O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(CC(C1O)(C(=O)C(=C2)Cl)Cl)O |
synonyms |
gymnastatin R |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



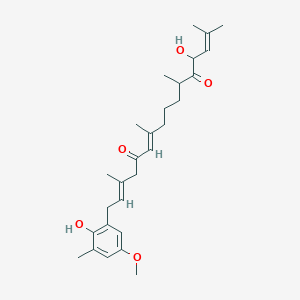


![5-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]furan-2-sulfonic acid](/img/structure/B1263236.png)
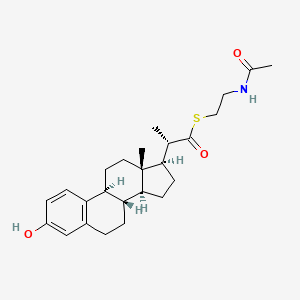
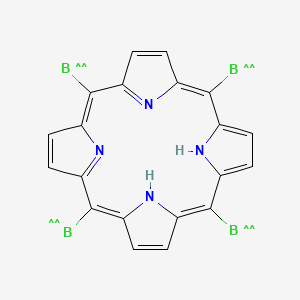

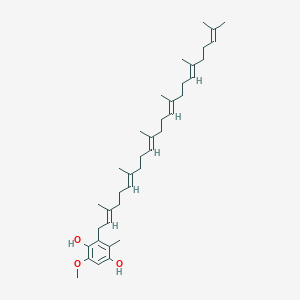
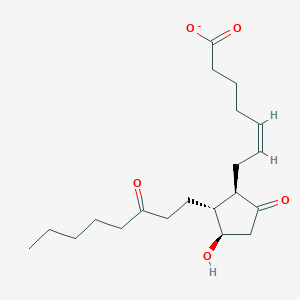
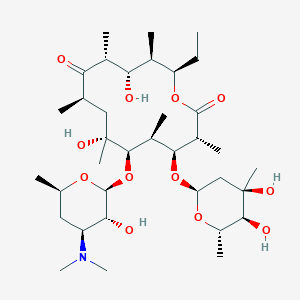
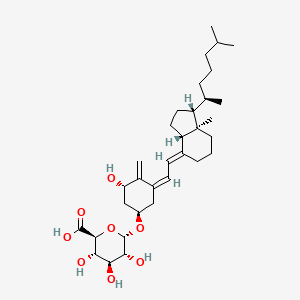
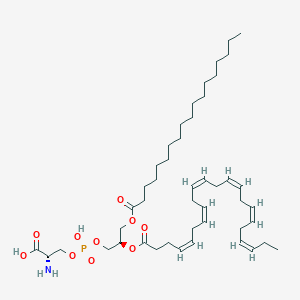
![(2S)-2-[[oxo-[5-[oxo-(4-phenyl-1-piperazinyl)methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1263254.png)
![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)